Val-gly
Overview
Description
Valylglycine, commonly referred to as Val-Gly, is a dipeptide composed of the amino acids valine and glycine. This compound is notable for its role in various biological processes and its presence in certain foods, particularly those that have undergone fermentation. Valylglycine is recognized for its ability to enhance flavors, particularly in the context of the “kokumi” taste, which adds depth and richness to food without imparting a distinct flavor of its own .
Mechanism of Action
Target of Action
Val-gly, also known as γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly), is a potent agonist of the calcium-sensing receptor (CaSR) . The primary target of this compound is the calcium-sensing receptor, which plays a crucial role in maintaining the body’s calcium balance .
Mode of Action
This compound interacts with its primary target, the calcium-sensing receptor, to enhance preferences for umami, fat, and sweet taste solutions in rats .
Biochemical Pathways
This compound affects the calcium-sensing receptor pathway . It is produced in yeast as a product of several physiologically important reactions . The production of this compound in yeast involves two different biosynthetic pathways. The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) or by the transfer of the γ-glutamyl group from GSH to valine. In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS). The second pathway involves the transfer of the γ-glutamyl residue from GSH to the dipeptide this compound (VG) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhancing preferences for certain taste solutions. For instance, it has been observed to increase preference for inosine monophosphate (IMP) and intralipos (a soybean–oil emulsion) in rats . These effects are thought to occur in the oral cavity, as they were confirmed in a brief exposure test .
Biochemical Analysis
Biochemical Properties
Valyl-Glycine plays a significant role in biochemical reactions. It is synthesized from valine methylester and glycine using L-amino acid esterase (LAE), an enzyme that has been identified in microorganisms such as Elizabethkingia . The interaction between Valyl-Glycine and LAE is crucial for the efficient enzymatic synthesis of Val-Gly .
Cellular Effects
The cellular effects of Valyl-Glycine are primarily related to its role as a precursor to γ-Glu-Val-Gly. This kokumi peptide is known to enhance the five basic tastes, particularly sweet, salty, and umami . Therefore, Valyl-Glycine indirectly influences cell function by contributing to the sensory experience of taste.
Molecular Mechanism
At the molecular level, Valyl-Glycine exerts its effects through its conversion to γ-Glu-Val-Gly. This conversion involves the γ-glutamylization of this compound, a process that has been implicated in the formation of γ-Glu-Val-Gly .
Metabolic Pathways
Valyl-Glycine is involved in the metabolic pathway leading to the formation of γ-Glu-Val-Gly. This pathway involves the γ-glutamylization of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valylglycine typically involves the formation of a peptide bond between valine and glycine. This can be achieved through conventional peptide synthesis methods, such as:
Solution-phase synthesis: This method involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the carboxyl group of valine and the amino group of glycine.
Solid-phase peptide synthesis (SPPS): This technique involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
Industrial Production Methods: Valylglycine can also be produced on an industrial scale using biotechnological methods. These methods often involve the use of enzymes to catalyze the formation of the peptide bond under mild conditions, which can be more environmentally friendly and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Valylglycine can undergo various chemical reactions, including:
Oxidation and Reduction: While Valylglycine itself is relatively stable, it can participate in redox reactions when part of larger peptide chains or in the presence of specific reagents.
Substitution Reactions: The amino and carboxyl groups in Valylglycine can participate in substitution reactions, particularly in the context of peptide synthesis.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be carried out using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products:
Hydrolysis: Yields valine and glycine.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Valylglycine has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of peptide synthesis and hydrolysis.
Biology: Investigated for its role in cellular processes and as a component of larger peptides and proteins.
Comparison with Similar Compounds
Valylglycine is unique among dipeptides due to its potent kokumi-enhancing properties. Similar compounds include:
Glutathione (γ-Glu-Cys-Gly): Another potent kokumi peptide that enhances flavor perception through interaction with CaSR.
γ-Glutamyl peptides: A class of compounds that includes Valylglycine and glutathione, known for their flavor-enhancing properties.
In comparison to these similar compounds, Valylglycine is particularly notable for its strong kokumi intensity and its ability to enhance the mouthfulness, thickness, and continuity of flavors in food .
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUPEELXVYPCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71698-68-5, 686-43-1 | |
Record name | NSC524129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Val-Gly?
A1: The molecular formula of this compound is C7H14N2O3, and its molecular weight is 174.20 g/mol.
Q2: What kind of structural information can be obtained from NMR studies on peptides containing this compound?
A2: NMR studies can provide valuable insights into the spatial structure and conformational preferences of peptides containing this compound. For instance, researchers used 2D NMR to determine the spatial structure of the tetrapeptide N-Ac-Ser-Phe-Val-Gly-OMe in complex with sodium dodecyl sulfate micelles in an aqueous solution []. In another study, researchers used 1H nuclear magnetic resonance to investigate the conformations of the cyclic peptide analogue of valinomycin, cyclo(L-Val-Gly-Gly-L-Pro)3, and its cation complexes in different solvents []. They found that the peptide adopts different conformations depending on the solvent and the presence of cations.
Q3: Can you provide an example of how 13C solid-state NMR has been used to characterize the conformation of a peptide containing this compound?
A3: Researchers have employed 13C solid-state NMR, specifically 2D spin-diffusion NMR under off magic angle spinning (OMAS) coupled with 13C isotope double labeling, to investigate the conformational characteristics of the elastin-like peptide (Val-Pro-Gly-Val-Gly)6 []. This technique allowed them to determine the torsion angles of specific residues, providing insights into the peptide's structure in the solid state.
Q4: How does the hexapeptide this compound-Val-Ala-Pro-Gly impact human leukocytes?
A4: Research indicates that the hexapeptide this compound-Val-Ala-Pro-Gly, derived from elastin, exhibits specific effects on human polymorphonuclear leukocytes (PMNLs) []. This peptide influences intracellular free calcium metabolism, superoxide anion production, and elastase release. These effects are believed to be mediated through specific receptors on the PMNL surface.
Q5: What is the significance of the this compound sequence in the context of the kokumi taste sensation?
A5: The tripeptide γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly), which contains the this compound sequence, has been identified as a potent kokumi peptide []. Kokumi substances enhance the perceived thickness, mouthfulness, and continuity of food flavors. This tripeptide has been detected in various fermented foods, including cheese made from ewe milk [] and fish sauces [, ].
Q6: What is the biological relevance of γ-Glu-Val-Gly in cheese production?
A6: Interestingly, the concentration of γ-Glu-Val-Gly differs significantly between cheese made from cow milk and ewe milk. This difference arises from the amino acid sequences of their respective β-caseins. Ewe milk β-casein contains the this compound sequence at positions 9-10, whereas cow milk β-casein contains Pro-Gly at the same position []. This difference highlights the importance of specific amino acid sequences in the formation of flavor peptides during food fermentation.
Q7: How does the substitution of Glycine by Alanine in elastin-like polymers affect their thermal behavior?
A7: The substitution of Glycine by Alanine in elastin-like polymers, specifically in the transition from poly(Val-Pro-Gly-Val-Gly) to poly(Val-Pro-Ala-Val-Gly), significantly affects their thermal behavior, particularly the reversibility of chain unfolding []. This substitution leads to significant undercooling during chain unfolding and rehydration, suggesting that these processes become kinetically controlled rather than thermodynamically controlled.
Q8: Can you explain the significance of the this compound sequence in the context of cysteine protease inhibitors?
A8: The this compound sequence has been implicated in the binding of substrates to certain cysteine proteases. Inhibitors containing the sequences Z-Leu-Val-Gly-CHN2 and Z-Arg-Leu-Val-Gly-CHN2, structurally related to cystatin C, suggest the involvement of the this compound motif in substrate recognition and binding to prohormone thiol protease (PTP) [].
Q9: How have chimeric peptides incorporating the this compound motif been used in drug design?
A9: Researchers have explored the design of chimeric peptides incorporating the this compound motif, particularly in the context of melanocortin receptor ligands [, ]. These chimeric peptides utilize the hydrophobic tail and address sequence of Deltorphin-II (Glu-Val-Val-Gly-NH2) along with key pharmacophore elements of melanotropins. These studies highlight the potential of using hybrid approaches in peptide drug design to target specific receptors. One notable example is the development of GXH-38B-c[Gly-Cpg-d-Nal(2')-Arg-Trp-Glu]-Val-Val-Gly-NH2 (Cpg = cyclopentyl glycine), which acts as a potent antagonist of the human melanocortin 1 receptor [].
Q10: What is the significance of the Glu-Val-Val-Gly-NH2 sequence in deltorphin II?
A10: The Glu-Val-Val-Gly-NH2 sequence represents the C-terminal tail of Deltorphin-II, a naturally occurring opioid peptide with high affinity and selectivity for δ-opioid receptors. This sequence contributes to the peptide's stability against enzymatic degradation and influences its pharmacological properties. Studies have investigated the potential for developing tolerance or sensitization to the behavioral activating effects of Deltorphin-II [].
Q11: How does the substitution of Glu4 in deltorphin analogs affect their agonist and antagonist profiles at opioid receptors?
A11: Researchers have investigated the pharmacological effects of substituting the Glu4 residue in deltorphin analogs, specifically with cysteine and serine, to understand their impact on opioid receptor activity []. The cysteine-substituted deltorphin, H2N-Tyr-D-Ala-Phe-Cys-Val-Val-Gly-NH2 ([D-Ala2,Cys4]deltorphin), was synthesized to explore the role of a sulfhydryl group in ligand binding to the opioid δ-2 receptor subtype. This modification was found to influence the peptide's antinociceptive effects, suggesting a role for the Glu4 residue in receptor interaction.
Q12: What analytical techniques are employed to study the formation and quantification of γ-Glu-Val-Gly in food products?
A12: Researchers utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify γ-Glu-Val-Gly in various food products [, , ]. The method often involves derivatization with 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) to enhance the detection sensitivity. This technique allows for accurate and sensitive measurement of this kokumi peptide in complex food matrices.
Q13: How is electron spin resonance (ESR) spectroscopy used to study peptides containing this compound?
A13: ESR spectroscopy has been used to assess the antioxidant properties of oligopeptides derived from sea cucumber guts, including this compound-Thr-Val-Glu-Met and Val-Thr-Pro-Tyr []. This technique measures the ability of these peptides to scavenge free radicals, such as hydroxyl radicals, superoxide radicals, and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.
Q14: What is the significance of studying the interaction between copper and peptides containing histidine and this compound?
A14: The interaction of copper with peptides containing histidine and this compound is relevant in the context of understanding metal binding in biological systems, particularly in enzymes like Cu,Zn-superoxide dismutase (Cu,Zn-SOD) []. Studies have investigated the coordination chemistry, stability, and solution structure of copper complexes with peptides like His-Val-Gly-Asp, mimicking the zinc-binding site of Cu,Zn-SOD. These investigations shed light on the role of specific amino acid sequences in metal binding and enzyme activity.
Q15: How is the concept of "prohormone thiol protease" (PTP) related to the study of peptides containing this compound?
A15: Prohormone thiol protease (PTP) is involved in the processing of proenkephalin, a precursor to enkephalin neuropeptides. Studies have used model peptide substrates containing the this compound sequence to investigate the cleavage specificity of PTP []. These investigations are crucial for understanding the enzymatic processing of neuropeptide precursors and the regulation of their biological activity.
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